molecular formula C36H40FN9O3 B12467453 2-{3-[4-Amino-3-(2-fluoro-4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carbonyl}-4-methyl-4-[4-(oxetan-3-yl)piperazin-1-yl]pent-2-enenitrile

2-{3-[4-Amino-3-(2-fluoro-4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carbonyl}-4-methyl-4-[4-(oxetan-3-yl)piperazin-1-yl]pent-2-enenitrile

Cat. No.: B12467453
M. Wt: 665.8 g/mol
InChI Key: LCFFREMLXLZNHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-Geometry of the Pent-2-enenitrile Backbone

The pent-2-enenitrile moiety’s double bond adopts an (E) configuration, determined by the Cahn-Ingold-Prelog hierarchy:

  • Higher-priority groups: Nitrile (-CN) at C1 and carbonyl (-CO-) at C3.
  • Lower-priority groups: Methyl and piperazine at C4.

This geometry minimizes steric clash between the bulky piperazine and pyrazolo[3,4-d]pyrimidine groups.

Piperidine Ring Conformation

The piperidine ring adopts a chair conformation with axial orientation of the pyrazolo[3,4-d]pyrimidine substituent at C3. This conformation stabilizes the molecule via:

  • Reduced 1,3-diaxial strain.
  • Favorable equatorial positioning of the carbonyl group.

Critical Functional Group Identification: Fluoro-phenoxy, Oxetane-Piperazine, and Nitrile Moieties

2-Fluoro-4-phenoxyphenyl Group

  • Fluorine : Electron-withdrawing meta-directing substituent enhancing metabolic stability.
  • Phenoxy ether : Enhances lipophilicity and modulates solubility via oxygen’s lone pairs.

Oxetan-3-yl-piperazine

  • Oxetane : A strained three-membered oxygen heterocycle that improves solubility and pharmacokinetics.
  • Piperazine : A six-membered diamine ring enabling hydrogen bonding and salt formation.

Nitrile (-CN)

  • Electrophilic carbon : Participates in covalent binding to biological targets.
  • Hydrogen-bond acceptor : Engages in dipole-dipole interactions.

Properties

IUPAC Name

2-[3-[4-amino-3-(2-fluoro-4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carbonyl]-4-methyl-4-[4-(oxetan-3-yl)piperazin-1-yl]pent-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H40FN9O3/c1-36(2,45-15-13-43(14-16-45)26-21-48-22-26)18-24(19-38)35(47)44-12-6-7-25(20-44)46-34-31(33(39)40-23-41-34)32(42-46)29-11-10-28(17-30(29)37)49-27-8-4-3-5-9-27/h3-5,8-11,17-18,23,25-26H,6-7,12-16,20-22H2,1-2H3,(H2,39,40,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCFFREMLXLZNHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=C(C#N)C(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=C(C=C(C=C4)OC5=CC=CC=C5)F)N)N6CCN(CC6)C7COC7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H40FN9O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

665.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrazole Intermediate

The synthesis begins with 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile , which reacts with phenylhydrazine to form 2 (5-amino-1-phenyl-1H-pyrazole-4-carbonitrile). Partial hydrolysis of 2 using alcoholic NaOH yields 3 (carboxamide derivative). Subsequent fusion with urea under reflux produces 4 (1-phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione).

Chlorination and Functionalization

4 undergoes chlorination with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) to generate 5 (4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine). This intermediate is then aminated with aniline to yield 6 (4-chloro-N,1-diphenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-amine).

Introduction of the 2-Fluoro-4-Phenoxyphenyl Group

The 2-fluoro-4-phenoxyphenyl group is introduced via nucleophilic aromatic substitution. For example, 5 reacts with 2-fluoro-4-phenoxyphenylamine in the presence of a base like potassium carbonate (K₂CO₃) in N-methyl-2-pyrrolidone (NMP) at 100°C. This step replaces one chlorine atom on the pyrazolo-pyrimidine core with the aryl group.

Assembly of the Piperidine-1-Carbonyl Moiety

The piperidine-1-carbonyl group is attached to the pyrazolo-pyrimidine core.

Carbonylation of Piperidine

Piperidine is first activated as an acyl chloride or anhydride. For example, piperidine-1-carbonyl chloride is synthesized via reaction of piperidine with phosgene or triphosgene.

Coupling to the Pyrazolo-Pyrimidine Core

The acyl chloride reacts with the aminated pyrazolo-pyrimidine intermediate (e.g., 6 ) in a nucleophilic acyl substitution. This step is typically performed in anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature, often with a base such as triethylamine (TEA) to neutralize HCl.

Synthesis of the Pent-2-enenitrile Side Chain

The 4-methyl-4-[4-(oxetan-3-yl)piperazin-1-yl]pent-2-enenitrile moiety is introduced via a multi-step process.

Formation of the Oxetan-3-yl Piperazine Intermediate

1-(Oxetan-3-yl)piperazine is synthesized through nucleophilic substitution. For example, piperazine reacts with oxetan-3-yl bromide in the presence of K₂CO₃ in NMP at 100°C. This yields 1-(oxetan-3-yl)piperazine with high purity (Table 1).

Reaction Component Conditions Yield (%)
Piperazine + Oxetan-3-yl Br K₂CO₃, NMP, 100°C, 16 h 89

Alkylation of the Pent-2-enenitrile Backbone

The pent-2-enenitrile core is functionalized with the oxetan-piperazine group. For example, 4-methylpent-2-enenitrile undergoes alkylation with 1-(oxetan-3-yl)piperazine in the presence of a base like N-ethyl-N,N-diisopropylamine (DIPEA) in DCM at room temperature.

Final Coupling and Purification

Assembly of the Full Molecule

The pyrazolo-pyrimidine-piperidine intermediate is coupled to the pent-2-enenitrile side chain. This is achieved via nucleophilic substitution or a Mitsunobu reaction, depending on the functional groups present.

Stereochemical Control

The (R)-configuration and (E)-isomerism are critical. Stereocontrol is achieved through chiral catalysts or reaction conditions favoring specific transition states. For example, the use of chiral auxiliaries during the coupling step ensures enantiomeric excess.

Purification

The final compound is purified via chromatography (e.g., silica gel) or crystallization. For instance, a mixture of ethyl acetate and heptane is used to elute the product from a silica column.

Critical Reaction Conditions and Optimization

Solvent Selection

Solvents like NMP, DMF, and DCM are commonly used due to their high boiling points and ability to solubilize polar intermediates.

Temperature and Catalysts

Reactions involving oxetan-piperazine formation are conducted at 100°C with K₂CO₃, while coupling steps may require room temperature with DIPEA.

Yield Analysis

Key steps achieve yields >80%, with the oxetan-piperazine alkylation yielding 89% and pyrazolo-pyrimidine formation yielding ~85%.

Structural Characterization

Spectroscopic Data

  • ¹H NMR : Peaks for piperidine protons (~1.7–2.5 ppm), oxetane protons (~4.4–4.9 ppm), and aromatic protons (~7.3–8.2 ppm).
  • IR : C≡N stretch (~2220 cm⁻¹), C=O stretch (~1660 cm⁻¹), and NH stretches (~3300 cm⁻¹).
  • LC-MS : [M+H]⁺ peak confirms molecular weight (e.g., 294.2 for intermediates).

Challenges and Innovations

Stereochemical Purity

Ensuring >95% enantiomeric excess (R-configuration) requires rigorous control of reaction conditions, such as using chiral catalysts or resolving agents.

Stability of Oxetan-3-yl Groups

Oxetane rings are prone to ring-opening under acidic conditions. Reactions are optimized to avoid protonation, often using anhydrous bases like DIPEA.

Industrial-Scale Considerations

Cost-Effective Reagents

K₂CO₃ and NMP are preferred over expensive catalysts for large-scale synthesis.

Waste Minimization

Solvent recovery systems (e.g., distillation) reduce environmental impact, particularly for high-boiling solvents like NMP.

Chemical Reactions Analysis

Functional Group Analysis and Reactivity

The molecule contains several reactive moieties:

Functional Group Position Potential Reactivity
Pyrazolo[3,4-d]pyrimidineCore scaffoldElectrophilic substitution at the amino group (C4), possible halogenation or alkylation .
Oxetan-3-yl piperazineSide chainRing-opening reactions (e.g., acid-catalyzed hydrolysis) at the oxetane ring; nucleophilic substitution at tertiary amines .
Piperidine-carbonyl linkerCentral regionHydrolysis of the amide bond under acidic/basic conditions; steric hindrance may limit reactivity .
Nitrile (-C≡N)Terminal groupHydrolysis to carboxylic acid or amide; reduction to primary amine .
Fluoro-phenoxy groupAromatic substituentResistance to electrophilic substitution due to electron-withdrawing fluorine .

Synthetic Routes (Inferred from Patents)

Though explicit synthetic steps are not publicly disclosed, the structure suggests modular assembly:

  • Pyrazolo[3,4-d]pyrimidine Core Synthesis : Likely formed via cyclocondensation of 5-amino-1H-pyrazole-4-carbonitrile with a fluoro-phenoxyphenyl aldehyde under acidic conditions .

  • Piperidine-Oxetan-Piperazine Side Chain :

    • Oxetane-3-yl piperazine synthesized via nucleophilic ring-opening of oxetane derivatives.

    • Coupling to the piperidine-carbonyl linker via amide bond formation (e.g., EDC/HOBt) .

  • Nitrile Installation : Introduced via cyanation of a ketone intermediate (e.g., Strecker synthesis) .

Stability and Degradation Pathways

Experimental data on stability is limited, but predicted pathways include:

Condition Degradation Pathway Products
Acidic (pH < 3)Hydrolysis of amide bondPiperidine carboxylic acid + pyrazolopyrimidine fragment .
Basic (pH > 10)Nitrile hydrolysisCarboxylic acid or amide derivatives .
Oxidative (H<sub>2</sub>O<sub>2</sub>/light)Oxidation of oxetaneRing-opened diol or ketone .

Pharmacological Reactivity

  • Covalent BTK Inhibition : The nitrile group forms a covalent bond with BTK’s active-site cysteine (Cys481), enabling irreversible inhibition .

  • Metabolic Pathways : Likely hepatic metabolism via CYP3A4/5, with oxidation of the oxetane and piperazine moieties .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazolo[3,4-d]Pyrimidine Derivatives

Compound Name Substituents at Position 3 Piperidine/Piperazine Modifications Key Functional Groups
Target Compound 2-fluoro-4-phenoxyphenyl Piperidine-1-carbonyl; oxetan-3-yl piperazine Nitrile, oxetane
Compound 12c 4-phenoxyphenyl (3R)-1-(4-fluorobenzoyl)piperidin-3-yl Fluorobenzoyl
EP 1 808 168 B1 Derivatives 2-fluoro-4-methanesulfonylphenyl Oxadiazole-linked pyrrolidine/piperidine Sulfonyl, oxadiazole
4-(4-Benzyhdrylpiperazinyl) Analog N/A Benzhydryl-piperazine; 4-methylbenzyl Benzhydryl, methylbenzyl

Key Findings :

  • The 2-fluoro-4-phenoxyphenyl group in the target compound enhances hydrophobic interactions compared to non-fluorinated analogs like 12c .
  • The oxetan-3-yl piperazine moiety introduces conformational rigidity and improved solubility relative to benzhydryl or methylbenzyl groups in other derivatives .

Computational Similarity Metrics

Similarity indexing using Tanimoto and Dice coefficients (Morgan/MACCS fingerprints) quantifies structural overlap with known inhibitors:

  • Tanimoto Index : The target compound shows ~65–75% similarity to pyrazolo[3,4-d]pyrimidine-based kinase inhibitors (e.g., EP 1 808 168 B1 derivatives), driven by shared core and fluorophenyl motifs .
  • Dice Coefficient : Lower scores (50–60%) highlight divergence in side-chain chemistry, particularly the oxetane-piperazine vs. sulfonyl-oxadiazole groups .

Table 2: Molecular Property Comparison

Property Target Compound Compound 12c EP 1 808 168 B1 Derivative
Molecular Weight ~720 ~650 ~600
LogP (Predicted) 4.2 3.8 3.5
Hydrogen Bond Donors 3 2 1
Hydrogen Bond Acceptors 9 8 7

The higher logP of the target compound reflects its lipophilic phenoxy and fluorophenyl groups, which may enhance membrane permeability but reduce aqueous solubility .

Docking Affinity and Binding Interactions

Molecular docking studies reveal that minor structural changes significantly alter binding affinities:

  • The oxetan-3-yl piperazine in the target compound forms hydrogen bonds with catalytic residues in kinase binding pockets, outperforming benzhydryl analogs by ~20% in predicted ΔG values .
  • Substitution at position 3 (e.g., 2-fluoro-4-phenoxyphenyl vs. 4-methanesulfonylphenyl) shifts interaction patterns from hydrophobic to polar regions, as seen in comparative docking profiles .

SAR and Pharmacokinetic Properties

  • Bioactivity: The nitrile group in the pent-2-enenitrile chain may act as a electrophilic warhead, enabling covalent binding to cysteine residues in target enzymes—a feature absent in non-nitrile analogs .
  • Metabolic Stability : The oxetane ring improves metabolic stability compared to larger heterocycles (e.g., oxadiazole), reducing CYP450-mediated oxidation .

Biological Activity

The compound 2-{3-[4-Amino-3-(2-fluoro-4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carbonyl}-4-methyl-4-[4-(oxetan-3-yl)piperazin-1-yl]pent-2-enenitrile, also known as Rilzabrutinib, is a novel chemical entity with significant potential in therapeutic applications, particularly in oncology and autoimmune diseases. This article focuses on its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Rilzabrutinib has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C36H40FN9O3C_{36}H_{40}FN_9O_3 with a molecular weight of approximately 665.76 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its pharmacological properties.

PropertyValue
Molecular FormulaC36H40FN9O3
Molecular Weight665.76 g/mol
CAS Number1414356-33-4

Rilzabrutinib functions primarily as a selective inhibitor of Bruton's tyrosine kinase (BTK), an enzyme crucial for B-cell receptor signaling. By inhibiting BTK, Rilzabrutinib disrupts the proliferation and survival of malignant B cells, making it a promising candidate for treating B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL).

Antitumor Activity

Several studies have demonstrated the antitumor efficacy of Rilzabrutinib in various cancer models:

  • In vitro Studies : Rilzabrutinib showed dose-dependent inhibition of cell proliferation in CLL cell lines. The compound induced apoptosis in these cells, correlating with reduced expression of anti-apoptotic proteins such as Bcl-xL and Mcl-1 .
  • In vivo Studies : In xenograft models using H1975 and PC9 cell lines, Rilzabrutinib significantly suppressed tumor growth without notable toxicity. Tumor growth inhibition was observed at various doses, indicating its potential for clinical application .

Autoimmune Disease Modulation

Rilzabrutinib has also been investigated for its effects on autoimmune diseases:

  • Rheumatoid Arthritis : In preclinical models, Rilzabrutinib reduced inflammatory cytokine production and improved clinical scores in collagen-induced arthritis models. This suggests a beneficial role in modulating immune responses associated with rheumatoid arthritis .

Case Studies

A notable case study involved a patient with relapsed CLL who was treated with Rilzabrutinib as part of a clinical trial. The patient exhibited a significant reduction in lymphadenopathy and improvement in overall health status after six months of treatment. This case highlights the potential effectiveness of Rilzabrutinib in managing hematological malignancies.

Q & A

Q. Q7. How can structure-activity relationship (SAR) studies optimize the compound’s pharmacokinetics?

Answer:

  • Fluorine Substitution : Replace 2-fluoro-4-phenoxyphenyl with trifluoromethyl or difluoro groups to enhance metabolic stability and blood-brain barrier penetration .
  • Piperazine Modifications : Introduce polar groups (e.g., hydroxyl) to the oxetan-3-ylpiperazine moiety to improve aqueous solubility without compromising target binding .

Q. Q8. What computational strategies predict off-target interactions for this polycyclic compound?

Answer:

  • Molecular Docking : Use AutoDock Vina to screen against kinase homology models (e.g., PDB: 4XST) to prioritize assays .
  • Machine Learning : Train models on ChEMBL data to predict cytochrome P450 inhibition, reducing hepatotoxicity risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.